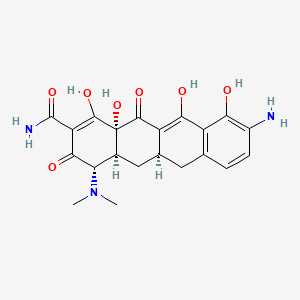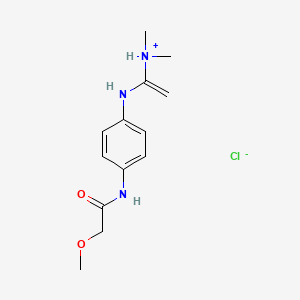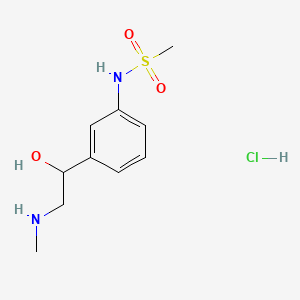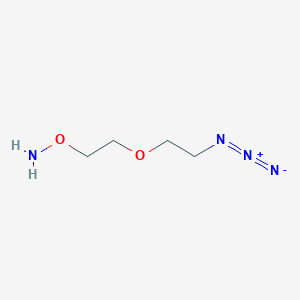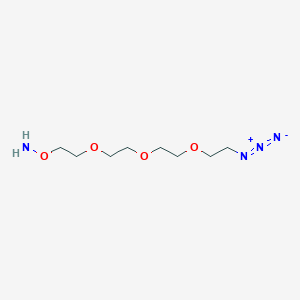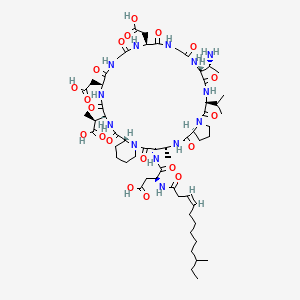
Amphomycin
Übersicht
Beschreibung
Amphomycin is an antibiotic with the molecular formula C58H91N13O20, produced by the bacterium Streptomyces canus . It is a lipopeptide antibiotic that inhibits peptidoglycan synthesis and blocks cell wall development .
Molecular Structure Analysis
Amphomycin shares structural similarities with daptomycin, but unlike daptomycin, it does not target the bacterial membrane . The structure of Amphomycin is characterized by a cyclic lipopeptide core and a hydrophobic tail .Chemical Reactions Analysis
Amphomycin exhibits bactericidal activities against Gram-positive pathogens. It has been observed to cause thinning of the cell wall, accumulation of Park’s nucleotide, inhibition of glycine utilization for purine biosynthesis, reduction of ester-linked D-Ala in teichoic acids, and reduction of peptidoglycan cross-linking .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Amphomycin is used in the design and synthesis of novel antimicrobial agents . By utilizing research and technology such as nanotechnology and computational methods, there has been an improvement in antimicrobial actions and selectivity with target sites .
Antibiotic Resistance Combatant
Amphomycin plays a crucial role in the fight against antibiotic resistance. The World Health Organization (WHO) recognized 12 families of bacteria that present the greatest harm to human health, where options of antibiotic therapy are extremely limited . Amphomycin is being studied for the development of novel classes of antibiotics for which there is no pre-existing resistance in human bacterial pathogens .
Drug Repurposing
Amphomycin is also being considered for drug repurposing . This involves using the drug for a purpose other than what it was originally intended for. This can lead to new treatments for various diseases .
Targeting Bacterial Cell Wall Precursor
Amphomycin specifically targets the bacterial cell wall precursor undecaprenyl phosphate (C 55 -P) . This unique mode of action is not exploited by any clinically approved antibiotics, making it a promising avenue for future antibiotic development .
Structural Studies
The structure of Amphomycin is being studied to understand its interaction with C 55 -P . High-resolution crystal structures indicate that the amphomycin-like lipopeptides adopt a unique crystal packing that governs their interaction with C 55 -P .
Antibacterial Activity
Amphomycin has been found to have antibacterial activity. Assessment of these lipopeptides revealed previously unknown and surprisingly subtle structural features that are required for antibacterial activity .
Wirkmechanismus
Target of Action
Amphomycin is a naturally occurring lipopeptide active against Gram-positive bacteria . The primary target of Amphomycin is the substrate undecaprenylphosphate (C55-P), a universal carbohydrate carrier involved in several biosynthetic pathways .
Pharmacokinetics
Lipopeptides generally have good bioavailability due to their amphiphilic nature .
Result of Action
The result of Amphomycin’s action is the inhibition of bacterial growth. By binding to C55-P and disrupting peptidoglycan synthesis, Amphomycin prevents the formation of a functional bacterial cell wall . This leads to the death of the bacteria, making Amphomycin an effective antibacterial agent .
Action Environment
The action of Amphomycin can be influenced by various environmental factors. For instance, the presence of calcium ions can affect the activity of lipopeptides . .
Safety and Hazards
Zukünftige Richtungen
New antibiotics with novel mechanisms of action are urgently needed to combat bacterial resistance. Bacterial lipopeptides, such as Amphomycin, are a promising source of such antibiotics as they can inhibit bacterial growth through diverse mechanisms . The development of novel therapeutic agents against multidrug-resistant Gram-positive pathogens is seen as a potential future direction .
Eigenschaften
IUPAC Name |
(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)69-48-33(7)62-52(84)38-20-17-23-71(38)56(88)45(29(2)3)67-55(87)47(32(6)59)66-41(74)28-61-49(81)34(24-42(75)76)64-40(73)27-60-50(82)35(25-43(77)78)65-54(86)46(31(5)58(90)91)68-53(85)37-19-15-16-22-70(37)57(48)89/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,85)(H,69,83)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12-/t30?,31-,32+,33+,34-,35-,36-,37+,38-,45-,46-,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFOSUDOWLQGBG-NUZIGYSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCCC/C=C\CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCCN3C1=O)[C@H](C)C(=O)O)CC(=O)O)CC(=O)O)[C@@H](C)N)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H91N13O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132285174 | |
CAS RN |
1402-82-0 | |
| Record name | Amphomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the mechanism of action of amphomycin?
A1: Amphomycin is a lipopeptide antibiotic that inhibits bacterial cell wall synthesis by specifically targeting undecaprenyl phosphate (C55-P). [] C55-P is a crucial lipid carrier molecule involved in the transport of peptidoglycan precursors across the bacterial cell membrane. [, , ] By binding to C55-P, amphomycin disrupts the availability of this essential carrier lipid, thereby halting the construction of the bacterial cell wall and leading to bacterial cell death. [, ]
Q2: How does amphomycin’s interaction with C55-P differ from daptomycin, another lipopeptide antibiotic?
A2: While both are calcium-dependent lipopeptide antibiotics, amphomycin and daptomycin exhibit distinct mechanisms of action. [] Unlike daptomycin, which targets the bacterial cell membrane directly, amphomycin specifically interacts with C55-P, the lipid carrier in peptidoglycan synthesis. [, ] This distinct mechanism of action results in minimal cross-resistance between amphomycin and daptomycin. []
Q3: What is the chemical structure of amphomycin?
A3: Amphomycin is a cyclic lipopeptide antibiotic. [, ] Its core structure comprises a cyclic decapeptide linked to an exocyclic amino acid and a fatty acid residue. [] This unique structure is crucial for its calcium-dependent activity and interaction with C55-P. [, ]
Q4: What is the significance of the calcium dependence of amphomycin?
A4: The activity of amphomycin is calcium-dependent, meaning it requires the presence of calcium ions (Ca2+) for optimal function. [, ] Structural studies have shown that calcium binding to amphomycin induces a specific conformation essential for its interaction with C55-P. []
Q5: What are the structural features of amphomycin crucial for its activity?
A5: The cyclic decapeptide core, the exocyclic amino acid, and the fatty acid side chain are critical structural elements of amphomycin. [] Modifications to these components can significantly influence its antibacterial activity, potency, and selectivity. [, ]
Q6: What is the stereochemistry of the fatty acid component in amphomycin?
A6: The major constituent fatty acid in amphomycin is cis-3-anteisotridecenoic acid. [] The cis configuration of the double bond is essential for its biological activity. []
Q7: How stable is amphomycin under different conditions?
A7: While the provided research doesn't offer specific stability data for amphomycin, it highlights formulation strategies to improve its stability, solubility, and bioavailability. []
Q8: What are some formulation approaches for enhancing amphomycin's stability and bioavailability?
A8: Although specific strategies for amphomycin weren't detailed, the research mentions that formulation optimization is crucial for enhancing the stability and bioavailability of lipopeptide antibiotics. []
Q9: Are there any known amphomycin analogues, and how do their structures differ?
A9: Yes, several amphomycin analogues have been identified, including friulimicins, aspartocins, and glycinocins. [, , ] These analogues often share a similar cyclic peptide core but differ in their fatty acid side chains or specific amino acid substitutions. [, , ] For example, aspartocins D and E differ from amphomycin only in their fatty acid side chains. []
Q10: How do structural modifications in amphomycin analogues impact their activity?
A10: Alterations to the peptide core, the fatty acid chain, or the exocyclic amino acid of amphomycin can significantly affect its antibacterial activity, potency, and target selectivity. [, ] Researchers are exploring these structure-activity relationships to develop more potent and effective amphomycin-like antibiotics. []
Q11: What types of in vitro assays are used to evaluate amphomycin's activity?
A11: Researchers employ various in vitro assays, including determining minimum inhibitory concentrations (MICs) against a range of bacterial strains, time-kill assays to assess bactericidal activity, and measuring membrane depolarization. [, ] These assays help characterize the potency, spectrum of activity, and potential mechanism of action of amphomycin and its analogues. [, ]
Q12: Have there been any in vivo studies on amphomycin?
A12: Yes, the research mentions in vivo studies evaluating amphomycin's pharmacokinetic/pharmacodynamic (PK/PD) properties. [] These studies used animal models to assess its absorption, distribution, metabolism, excretion, and efficacy against specific bacterial infections. [] Notably, MX-2401, an amphomycin analogue, showed promise in treating infections caused by antibiotic-resistant Gram-positive bacteria in animal models. [, ]
Q13: Are there known mechanisms of resistance to amphomycin?
A13: While the provided research doesn’t delve into specific resistance mechanisms for amphomycin, it highlights the limited cross-resistance observed between MX-2401 and other antibiotics, including daptomycin. [] This suggests a unique mechanism of action that potentially mitigates the rapid development of resistance. []
Q14: What is the current clinical relevance of amphomycin?
A14: Although amphomycin itself was withdrawn from clinical use, it serves as a valuable scaffold for developing novel lipopeptide antibiotics. [] Researchers are actively exploring amphomycin analogues with improved pharmacological properties and expanded-spectrum activity against resistant Gram-positive bacteria. [, , ]
Q15: What are some potential future directions for amphomycin research?
A15: Continued research on amphomycin focuses on:
- Optimizing the structure of amphomycin analogues to improve potency, spectrum of activity, and pharmacokinetic properties. [, ]
- Elucidating the precise molecular interactions between amphomycin and C55-P using computational chemistry and structural biology techniques. [, ]
- Developing novel drug delivery systems to enhance the efficacy and reduce the toxicity of amphomycin-like antibiotics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



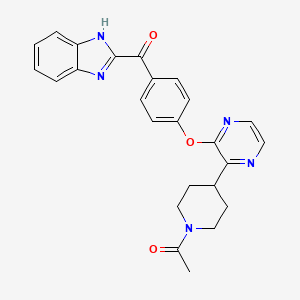

![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
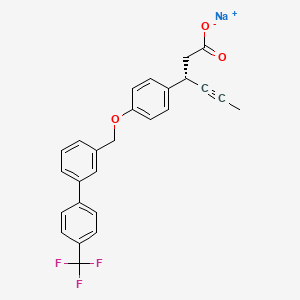

![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)
